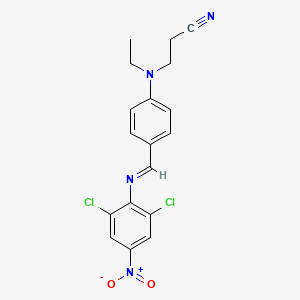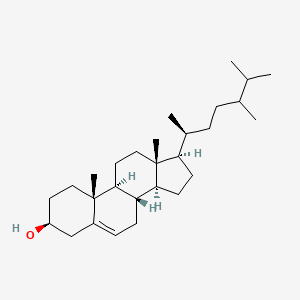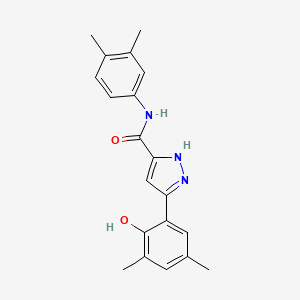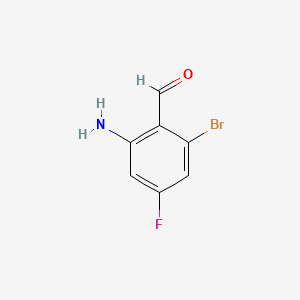
ArbidolSulfoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ArbidolSulfoxide is a metabolite of Arbidol, a broad-spectrum antiviral drug originally developed in Russia. Arbidol is known for its efficacy against various respiratory viruses, including influenza and coronaviruses. This compound retains some of the antiviral properties of its parent compound and has been studied for its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ArbidolSulfoxide typically involves the oxidation of Arbidol. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography ensures the efficient production of high-quality this compound.
化学反应分析
Types of Reactions: ArbidolSulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert this compound to this compound dioxide.
Reduction: Reduction reactions can revert this compound back to Arbidol.
Substitution: Nucleophilic substitution reactions can modify the sulfoxide group, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: this compound dioxide.
Reduction: Arbidol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a model compound to study sulfoxide chemistry and reactivity.
Biology: Investigated for its antiviral properties and potential use in treating viral infections.
Medicine: Explored as a therapeutic agent for respiratory infections, including influenza and coronaviruses.
作用机制
ArbidolSulfoxide exerts its antiviral effects by interfering with the viral entry process. It interacts with viral envelope proteins and host cell membranes, preventing the fusion of the virus with the host cell. This dual interaction disrupts critical steps in the viral life cycle, thereby inhibiting viral replication and spread.
相似化合物的比较
Arbidol: The parent compound with broad-spectrum antiviral activity.
Oseltamivir: Another antiviral drug used to treat influenza.
Favipiravir: An antiviral drug with activity against various RNA viruses.
Uniqueness: ArbidolSulfoxide is unique due to its specific interaction with viral envelope proteins and host cell membranes, which distinguishes it from other antiviral agents. Its dual mechanism of action as both a direct-acting antiviral and a host-targeting agent provides a broader spectrum of activity and potential therapeutic applications.
属性
分子式 |
C18H16Cl2N4O2 |
|---|---|
分子量 |
391.2 g/mol |
IUPAC 名称 |
3-[4-[(2,6-dichloro-4-nitrophenyl)iminomethyl]-N-ethylanilino]propanenitrile |
InChI |
InChI=1S/C18H16Cl2N4O2/c1-2-23(9-3-8-21)14-6-4-13(5-7-14)12-22-18-16(19)10-15(24(25)26)11-17(18)20/h4-7,10-12H,2-3,9H2,1H3 |
InChI 键 |
SSBPGDHCWOXOFR-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCC#N)C1=CC=C(C=C1)C=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[(2-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14096770.png)
![3-[(4-fluorophenyl)methyl]-1-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14096774.png)

![(6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-methylbutanoate](/img/structure/B14096786.png)
![2-[2-(4-Methoxyphenyl)ethyl]-5,7-dimethyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096791.png)
![(1S,4R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadeca-10(16),11-diene-3,7-dione](/img/structure/B14096800.png)
![2,7-dimethyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096806.png)
![1-(4-Methoxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096820.png)
![9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-(prop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14096829.png)
![7,9-dimethyl-3-phenyl-1-[2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14096834.png)
![3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14096835.png)
